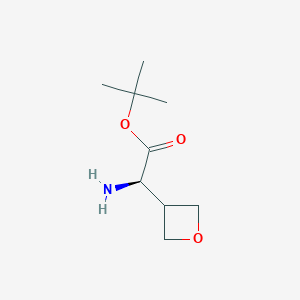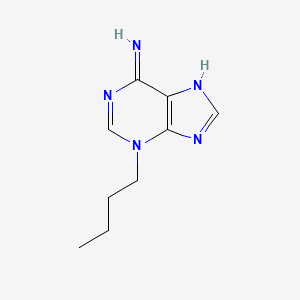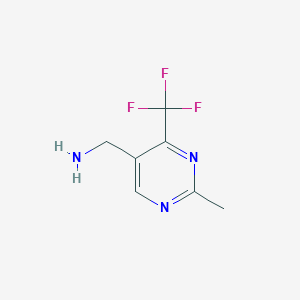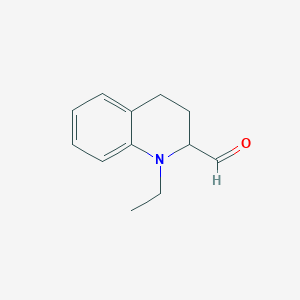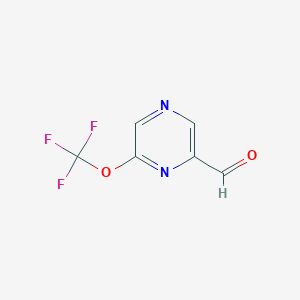
6-(Trifluoromethoxy)pyrazine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Trifluoromethoxy)pyrazine-2-carbaldehyde is an organic compound with the molecular formula C6H3F3N2O2 and a molecular weight of 192.1 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a pyrazine ring, which also contains an aldehyde functional group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethoxy)pyrazine-2-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction . This reaction typically uses boron reagents and palladium catalysts to form carbon-carbon bonds under mild and functional group-tolerant conditions. The general reaction conditions include:
Reagents: Boron reagents, palladium catalysts
Solvents: Tetrahydrofuran (THF), water
Temperature: Room temperature to 80°C
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-(Trifluoromethoxy)pyrazine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid
Reduction: Reduction of the aldehyde group to a primary alcohol
Substitution: Nucleophilic substitution reactions at the pyrazine ring
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products
Oxidation: 6-(Trifluoromethoxy)pyrazine-2-carboxylic acid
Reduction: 6-(Trifluoromethoxy)pyrazine-2-methanol
Substitution: Various substituted pyrazine derivatives
Aplicaciones Científicas De Investigación
6-(Trifluoromethoxy)pyrazine-2-carbaldehyde is used in scientific research for its unique chemical properties. Some applications include:
Chemistry: As a building block in the synthesis of complex organic molecules
Biology: As a probe in biochemical assays to study enzyme activity and protein interactions
Medicine: Potential use in drug discovery and development for targeting specific biological pathways
Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mecanismo De Acción
The mechanism of action of 6-(Trifluoromethoxy)pyrazine-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity to these targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Methoxypyrazine-2-carbaldehyde
- 6-Chloropyrazine-2-carbaldehyde
- 6-Bromopyrazine-2-carbaldehyde
Uniqueness
6-(Trifluoromethoxy)pyrazine-2-carbaldehyde is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, reactivity, and binding affinity compared to similar compounds with different substituents .
Propiedades
Fórmula molecular |
C6H3F3N2O2 |
|---|---|
Peso molecular |
192.10 g/mol |
Nombre IUPAC |
6-(trifluoromethoxy)pyrazine-2-carbaldehyde |
InChI |
InChI=1S/C6H3F3N2O2/c7-6(8,9)13-5-2-10-1-4(3-12)11-5/h1-3H |
Clave InChI |
VKEMJQLTRVHGMX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(C=N1)OC(F)(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


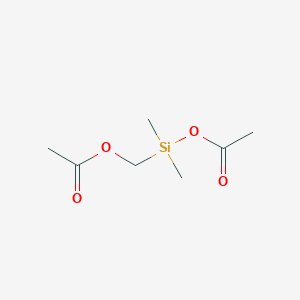

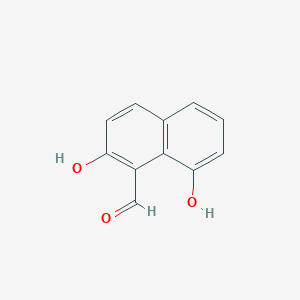

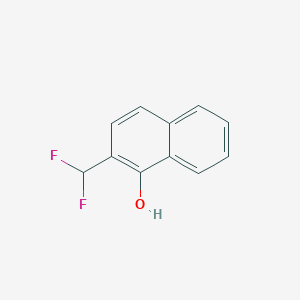


![(NZ)-N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine](/img/structure/B11905507.png)
